- Synthesis of 2-Alkylidenepyrrolidines, Pyrroles, and Indoles by Condensation of Silyl Enol Ethers and 1,3-Bis-Silyl Enol Ethers with 1-Azido-2,2-dimethoxyethane and Subsequent Reductive Cyclization, Journal of Organic Chemistry, 2005, 70(12), 4751-4761
Cas no 936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate)
936-12-9 structure
Product Name:Ethyl 2-methyl-1H-pyrrole-3-carboxylate
CAS-nummer:936-12-9
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD00101795
CID:807840
PubChem ID:136747
Update Time:2024-10-26
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-3-pyrrolecarboxylate
- 1H-Pyrrole-3-carboxylicacid, 2-methyl-, ethyl ester
- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYLESTER
- 2-Methylpyrrole-3-carboxylate
- Ethyl 2-Methylpyrrole-3-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylat
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ACI)
- Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 3-(Ethoxycarbonyl)-2-methylpyrrole
- 3-Ethoxycarbonyl-2-methyl-1H-pyrrole
- NSC 81361
- SR-01000400508-1
- AM20120353
- BRD-K60838362-001-01-5
- 2-methyl-3-carbethoxy-pyrrole
- FS-3079
- FT-0649407
- ChemDiv3_000481
- HMS1474F19
- SMR000304693
- 3-carbethoxy-2-methylpyrrole
- SR-01000400508
- J-508673
- SY015706
- MLS000720164
- AC-25658
- NSC81361
- SCHEMBL1156163
- 3-ethoxycarbonyl-2-methylpyrrole
- BCP16120
- CCG-40446
- HMS2605J11
- 2-methylpyrrole-3-carboxylic acid ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester
- Ethyl2-methyl-1H-pyrrole-3-carboxylate
- CS-D1657
- DJDPDVJJTIGJTE-UHFFFAOYSA-N
- EU-0068212
- EN300-100936
- AKOS001600293
- MFCD00101795
- DTXSID20239476
- CHEMBL1892702
- 936-12-9
- NSC-81361
- DB-006186
- STK370626
- ALBB-018079
-
- MDL: MFCD00101795
- Inchi: 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3
- InChI-sleutel: DJDPDVJJTIGJTE-UHFFFAOYSA-N
- LACHT: O(CC)C(C1C=CNC=1C)=O
Berekende eigenschappen
- Exacte massa: 153.07900
- Monoisotopische massa: 153.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 147
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 42.1A^2
- XLogP3: 1.3
Experimentele eigenschappen
- Dichtheid: 1.106
- Smeltpunt: 79-82°C
- Kookpunt: 289.7°C at 760 mmHg
- Vlampunt: 129℃
- Brekindex: 1.517
- PSA: 42.09000
- LogboekP: 1.49980
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Beveiligingsinformatie
- Signaalwoord:Danger
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P310; P321; P332+P313; P362; P403+P233; P405; P501
- Opslagvoorwaarde:Sealed in dry,2-8°C
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074476-1g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95+% | 1g |
779.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-25g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 25g |
1366CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-1g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 1g |
78.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-250mg |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 250mg |
50CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-5g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 5g |
311.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09480-100g |
ETHYL 2-METHYL-1H-PYRROLE-3-CARBOXYLATE |
936-12-9 | 95% | 100g |
$520 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809325-25g |
Ethyl 2-methyl-3-pyrrolecarboxylate |
936-12-9 | 98% | 25g |
779.40 | 2021-05-17 | |
| Chemenu | CM197738-10g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95%+ | 10g |
$94 | 2021-08-05 | |
| Chemenu | CM197738-25g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95%+ | 25g |
$252 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-20g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 20g |
1184.0CNY | 2021-08-04 |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 4 h, 80 °C; 80 °C → 20 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
Referentie
- The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes, Chemical Communications (Cambridge, 2016, 52(46), 7336-7339
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: Gold(1+), (acetonitrile)[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-im… Solvents: Acetonitrile ; 14 h, rt
Referentie
- Regioselective synthesis of functionalized pyrroles via gold(I)-catalyzed [3+2] cycloaddition of stabilized vinyl diazo derivatives and nitriles, Advanced Synthesis & Catalysis, 2013, 355(10), 1948-1954
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; 20 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
Referentie
- Process for preparation of pyrrole derivatives, China, , ,
Productiemethode 5
Reactievoorwaarden
Referentie
- Discovery of potent, selective sulfonylfuran urea endothelial lipase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(1), 27-30
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Bromine ; 2 h, cooled; 1 h, cooled
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
Referentie
- Preparation of substituted 1-heterocyclylsulfonyl-2-aminomethyl-5-(hetero)aryl-1H-pyrrole derivatives as acid secretion inhibitors for treating ulcer and related disorders, World Intellectual Property Organization, , ,
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Ammonia
Referentie
- The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, Canadian Journal of Chemistry, 1977, 55(5), 895-905
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Trimethylsilyl triflate ; rt
Referentie
- Preparation of pyrroles by reaction of donor-acceptor cyclopropanes with nitriles in the presence of Lewis acid catalysts., United States, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Trimethylsilyl triflate Solvents: Acetonitrile ; 8 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor-Acceptor Cyclopropanes and Nitriles, Organic Letters, 2003, 5(26), 5099-5101
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Mesityl bromide , Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, 150 °C
Referentie
- Efficient synthesis of pyrroles and 4,5,6,7-tetrahydroindoles via palladium-catalyzed oxidation of hydroxy-enamines, Tetrahedron, 2006, 62(36), 8533-8538
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Mercuric chloride Solvents: Acetonitrile , Water
1.2 Reagents: Ammonium acetate
1.2 Reagents: Ammonium acetate
Referentie
- Unsaturated sulfoxides in organic synthesis: a new general pyrrole synthesis, Journal of the Chemical Society, 1994, (17), 2355-6
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Referentie
- Versatility of Weinreb amides in the Knorr pyrrole synthesis, Tetrahedron, 1999, 55(21), 6555-6566
Productiemethode 14
Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Referentie
- Synthesis of 3-acylpyrroles, 3-(alkoxycarbonyl)pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones and 3-benzoylpyridines based on Staudinger-aza-Wittig reactions of 1,3-dicarbonyl compounds with 2- and 3-azido-1,1-dialkoxyalkanes, Synthesis, 2009, (2), 227-242
Productiemethode 15
Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Referentie
- Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, Tetrahedron Letters, 2006, 47(13), 2151-2154
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Referentie
- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties, Molecules, 2011, 16, 9368-9385
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 6 h, 0 - 10 °C; 30 min, 0 - 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Referentie
- tetrahydropyrrolonaphthyridinones and related compounds as inhibitors of the HIV integrase enzyme and their preparation, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 15 min
Referentie
- Preparation of pyrrolocarboxamides as modulators of orphan nuclear receptor RAR-related orphan receptor-gamma (RORγ, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; overnight, rt
Referentie
- Preparation of pyrrolopyridines and thiazolopyridines, particularly N-[(4-hydroxy-1H-pyrrolo[2,3-c]pyridin-5-yl)carbonyl]glycine and N-(7-hydroxythiazolo[4,5-c]pyridin-6-yl)carbonyl]glycine derivatives, as hypoxia inducible factor hydroxylase modulators, World Intellectual Property Organization, , ,
Productiemethode 20
Reactievoorwaarden
Referentie
- Product class 13: 1H-pyrroles, Science of Synthesis, 2002, 9, 441-552
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Raw materials
- Ethyl acetoacetate
- Acetic Acid 1,2-dibromo-ethyl Ester
- ethyl 2-butoxycyclopropane-1-carboxylate
- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester
- ethyl 3-((N-methoxy-N-methylcarbamoyl)methylamino)crotonate
- 3-Butenoic acid, 2-diazo-, ethyl ester
- Bromo-Acetaldehyde
- 2-Butenoic acid, 3-[(2,2-diethoxyethyl)amino]-, ethyl ester
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-(phenylthio)-, ethyl ester
- 1-acetyl-2-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester, (2E)-
- 3,5-Pyridinedicarboxylic acid,4-(chloromethyl)-1,4-dihydro-2,6-dimethyl-, diethyl ester
- 1H-Pyrrole-3-carboxylic acid, 1-methoxy-2-methyl-, ethyl ester
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Preparation Products
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Ordernummer:A11022
Voorraadstatus:in Stock
Hoeveelheid:100g/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:34
Prijs ($):240.0/1201.0
E-mail:sales@amadischem.com
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Gerelateerde literatuur
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Zuiverheid:99%/99%
Hoeveelheid:100g/500g
Prijs ($):240.0/1201.0